molecular formula C22H20N2O6S B298704 N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

カタログ番号 B298704
分子量: 440.5 g/mol
InChIキー: MYMKNVDGOFTHMX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has a molecular weight of 433.5 g/mol.

作用機序

BDA-410 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of the proteasome, a key enzyme involved in the degradation of intracellular proteins. It also inhibits the activity of the NF-κB signaling pathway, a key pathway involved in inflammation and immune response.
Biochemical and physiological effects:
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells and reduces tumor growth in animal models. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.

実験室実験の利点と制限

BDA-410 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its pharmacological effects and has shown promising results in various disease models. However, it also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has potential off-target effects, which can complicate the interpretation of the results.

将来の方向性

There are several future directions for the study of BDA-410. One potential direction is the development of more potent and selective inhibitors of the proteasome and NF-κB signaling pathway. Another direction is the study of the pharmacokinetics and pharmacodynamics of BDA-410 in animal models and humans. This can provide valuable information on the optimal dosing and administration of BDA-410 for therapeutic purposes. Additionally, further studies are needed to investigate the potential off-target effects of BDA-410 and to develop strategies to mitigate these effects.

合成法

BDA-410 can be synthesized using a multistep process involving the reaction of 4-methoxyphenylsulfonyl chloride and 3,4-methylenedioxyaniline to form the intermediate 4-methoxyphenylsulfonyl-3,4-methylenedioxyaniline. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to obtain the final product, BDA-410.

科学的研究の応用

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in these diseases, making it a promising candidate for drug development.

特性

分子式

C22H20N2O6S

分子量

440.5 g/mol

IUPAC名

N-(1,3-benzodioxol-5-yl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H20N2O6S/c1-28-18-8-10-19(11-9-18)31(26,27)24(17-5-3-2-4-6-17)14-22(25)23-16-7-12-20-21(13-16)30-15-29-20/h2-13H,14-15H2,1H3,(H,23,25)

InChIキー

MYMKNVDGOFTHMX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

正規SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。